5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine
Description
5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine (CAS: 1250163-11-1) is a brominated pyridine derivative featuring a sulfur-containing substituent. Its molecular formula is C₉H₁₂BrNS, with a bromine atom at the 5-position and a 2-methylpropylsulfanyl (isobutylthio) group at the 2-position of the pyridine ring. The compound is cataloged under MFCD14650170 and is available at 95% purity, as reported in commercial chemical databases .
The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-2-(2-methylpropylsulfanyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c1-7(2)6-12-9-4-3-8(10)5-11-9/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPFLGBTCSVQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Thioether Formation: The brominated pyridine is then reacted with 2-methylpropylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired thioether linkage at the 2nd position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3)
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA)
Coupling: Boronic acids, palladium catalysts
Major Products Formed
Substitution: Various substituted pyridines
Oxidation: Sulfoxides, sulfones
Coupling: Biaryl compounds
Scientific Research Applications
5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Material Science: It is utilized in the preparation of functional materials, including polymers and ligands for catalysis.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether group can participate in binding interactions, while the bromine atom can be involved in halogen bonding or serve as a leaving group in biochemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features of 5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine and related compounds:
Electronic and Steric Effects
Electron-Donating vs. Withdrawing Groups :
- The isobutylsulfanyl group in the target compound is weakly electron-donating via sulfur’s lone pairs, contrasting with the strong electron-withdrawing nature of sulfonyl groups (e.g., 5-Bromo-2-methanesulfonyl-pyrimidine ).
- Methoxy groups (e.g., in 5-Bromo-2-(2-methoxyphenyl)pyridine) are strongly electron-donating, activating the pyridine ring for electrophilic substitution .
Steric Hindrance :
- The bulky isobutylsulfanyl group at position 2 may hinder reactions at adjacent positions, whereas smaller substituents like methyl (e.g., 2-Bromo-3-methylpyridine) allow greater accessibility .
Biological Activity
5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the introduction of a bromine atom at the 5-position of the pyridine ring and a thioether group at the 2-position. Various synthetic routes can be employed, including nucleophilic substitution reactions and coupling reactions involving appropriate precursors.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.
- Anticancer Properties : Preliminary investigations indicate that it may inhibit the proliferation of cancer cells, likely through apoptosis induction or cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
The biological activity of this compound is believed to be mediated through:
- Interaction with Receptors : The compound may bind to various receptors, altering signaling pathways involved in cell growth and apoptosis.
- Enzyme Interaction : It could act as a competitive or non-competitive inhibitor for enzymes crucial for cellular metabolism.
- Formation of Reactive Oxygen Species (ROS) : Some studies suggest that it may induce oxidative stress in target cells, leading to cell death.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics. The mechanism was linked to increased ROS production and activation of caspase pathways leading to apoptosis .
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties revealed that the compound exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics against resistant bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
